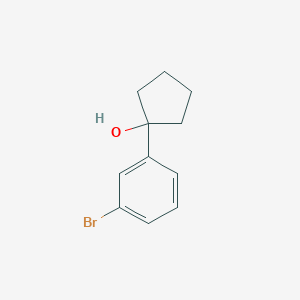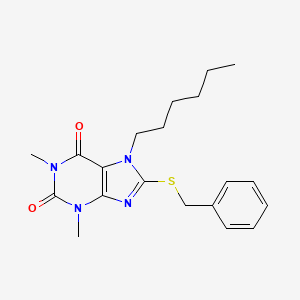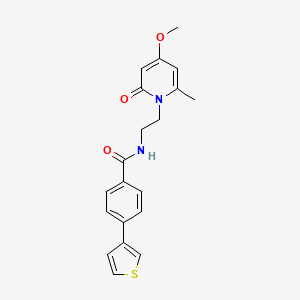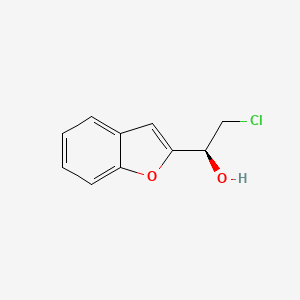
1-(3-Bromophenyl)cyclopentan-1-ol
Übersicht
Beschreibung
1-(3-Bromophenyl)cyclopentan-1-ol is a chemical compound with the CAS Number: 210826-69-0 . It has a molecular weight of 241.13 . The IUPAC name for this compound is 1-(3-bromophenyl)cyclopentan-1-ol . It is stored at a temperature of 2-8°C . The physical form of this compound is liquid .
Physical And Chemical Properties Analysis
1-(3-Bromophenyl)cyclopentan-1-ol has a molecular weight of 241.13 . It is a liquid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of α-Methylenebutyrolactone : A study by MatsudaIsamu (1978) demonstrated a method for α-methylenebutyrolactone synthesis using homoallyl alcohols, which are derivatives of cyclopentanol. This process is significant in organic synthesis, particularly in creating compounds with potential pharmaceutical applications (MatsudaIsamu, 1978).
Preparation of Cyclopentane-1,2-Dione : The research by J. Wrobel and J. Cook (1980) explored cyclopentane-1,2-dione, a compound derived from cyclopentanol, as a synthetic intermediate in creating various organic compounds. This includes its potential as a precursor to the sesquiterpene, modhephene (J. Wrobel & J. Cook, 1980).
Study of Cyclopentane Ring Conformations : A 2014 study by J. T. Mague et al. investigated the conformation of the cyclopentane ring in a specific compound, providing insights into the structural aspects of cyclopentane derivatives. This has implications for understanding molecular interactions and stability in such compounds (J. T. Mague et al., 2014).
Catalysis in Organic Reactions : Several studies, including those by M. Feuerstein et al. (2001) and F. Berthiol et al. (2004, 2006), have focused on the use of cyclopentane derivatives as catalysts in organic reactions like Heck reactions and Suzuki cross-coupling. These studies highlight the versatility of cyclopentane derivatives in facilitating efficient chemical transformations (M. Feuerstein et al., 2001), (F. Berthiol et al., 2004), (F. Berthiol et al., 2006).
Electrochromism in Photochromic Compounds : A study by A. Peters and N. Branda (2003) investigated the electrochromic properties of 1,2-bis(3-thienyl)cyclopentene derivatives, highlighting the potential of cyclopentane derivatives in developing materials with photochromic and electrochromic properties (A. Peters & N. Branda, 2003).
Radical Cyclization in Organic Chemistry : The work of K. MacLeod and B. Patrick (2010) on the radical cyclization of bromo and chloro acetals using cyclopentadienyl chromium catalysts showcases the application of cyclopentane derivatives in advanced organic synthesis techniques (K. MacLeod & B. Patrick, 2010).
Safety and Hazards
The safety information for 1-(3-Bromophenyl)cyclopentan-1-ol indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8,13H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMFSRNLGZANMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966954.png)




![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)
![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)
![3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid](/img/structure/B2966966.png)
![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2966968.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2966970.png)


![2-Chloro-N-[(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2966975.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide](/img/structure/B2966976.png)